2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the chemical formula . It is derived from 1,4-benzoquinone by substituting one hydrogen atom with a hydroxyl group (–OH) at the 2-position. This compound is one of the simplest hydroxyquinones and exists as a yellow crystalline solid. It plays a significant role in various biochemical processes and can be formed through several pathways, including the metabolism of phenolic compounds and reactions involving hydrogen peroxide .
2-Hydroxy-1,4-benzoquinone exhibits notable biological activities:
Several methods exist for synthesizing 2-hydroxy-1,4-benzoquinone:
2-Hydroxy-1,4-benzoquinone has several applications:
Studies on the interactions of 2-hydroxy-1,4-benzoquinone reveal its complex behavior in biological systems:
Several compounds share structural similarities with 2-hydroxy-1,4-benzoquinone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Benzoquinone | Quinone | Parent compound; lacks hydroxyl group |
Hydroquinone | Acyclic diol | Fully reduced form; lacks quinonic structure |
2-Hydroxy-5-methyl-1,4-benzoquinone | Methylated hydroxyquinone | Exhibits unique reactivity based on pH |
1,2-Dihydroxybenzene | Acyclic diol | Contains two hydroxyl groups; different reactivity |
2-Methyl-1,4-benzoquinone | Methylated quinone | Similar structure but with methyl substitution |
The uniqueness of 2-hydroxy-1,4-benzoquinone lies in its specific hydroxyl positioning and its ability to participate in distinct redox reactions compared to its analogs. This positioning influences its reactivity and biological activity significantly.
The hydrogen peroxide-mediated oxidation of 1,4-benzoquinone represents one of the most fundamental laboratory-scale synthetic approaches for producing 2-hydroxy-1,4-benzoquinone [3]. This oxidative transformation involves the direct hydroxylation of the quinone ring system through a carefully controlled process that requires specific reaction conditions and catalytic systems.
The reaction mechanism proceeds through the formation of a reactive intermediate where hydrogen peroxide is polarized by an acidic catalyst, facilitating the nucleophilic attack on the quinone ring [8] [12]. The process typically employs sulfuric acid as the primary acidic catalyst, with iodine or iodine-containing compounds serving as co-catalysts to enhance the oxidation efficiency [12]. Under optimal conditions, the reaction is conducted at temperatures ranging from 25 to 50 degrees Celsius, with the addition of hydrogen peroxide in a 0.8 to 2.0 molar excess relative to the quinone substrate [12].
The kinetic behavior of this transformation follows first-order dependence with respect to both 1,4-benzoquinone and hydrogen peroxide, while exhibiting inverse first-order dependence on hydrogen ion concentration [36]. This kinetic profile indicates that the rate-determining step involves the formation of a hydroxylated intermediate through epoxide ring opening, as confirmed by density functional theory calculations [36]. The activation energy for this process has been determined to be approximately 18.4 kilojoules per mole, with an entropy of activation of negative 129 joules per mole per kelvin [36].
Table 1: Synthesis Methods and Reaction Conditions for 2-Hydroxy-1,4-benzoquinone
Method | Reaction Temperature (°C) | Catalyst/System | Yield (%) | Pressure (MPa) |
---|---|---|---|---|
Hydrogen Peroxide Oxidation | 25-50 | H₂SO₄/Iodine | 80-95 | Atmospheric |
Electrochemical Synthesis (Copper Anode) | 25 | Cu anode/Stainless steel cathode | 65-99 | Atmospheric |
Electrochemical Synthesis (Nickel-based) | 25-80 | Ni-Mo/MgO composite | 70-85 | Atmospheric |
Catalytic Oxidation (Vanadium) | 60-80 | V₂O₅/MoO₃ | 60-80 | 0.1-0.3 |
Microbial Conversion (Burkholderia) | 30-37 | Phenol hydroxylase enzyme | 85-95 | Atmospheric |
Industrial Hydroquinone Oxidation | 80-90 | V₂O₅ catalyst | 80 | 0.1-0.2 |
The reaction proceeds through a fast pre-equilibrium step followed by a rate-determining hydroxylation step [36]. Electronic effects of substituents on the benzoquinone ring significantly influence the reaction rate, with electron-withdrawing groups accelerating the process due to increased electrophilicity of the quinone system [36]. The decomposition of the hydroxylated intermediate follows mixed first and second-order kinetics, suggesting multiple parallel pathways for product formation [36].
Optimization studies have revealed that the use of isopropyl alcohol as a polar solvent enhances both reaction rate and product selectivity [12]. The reaction mixture is typically maintained at controlled pH conditions, with acidic environments favoring the formation of the desired hydroxylated product while minimizing side reactions [12]. Product isolation is facilitated by the low solubility of 2-hydroxy-1,4-benzoquinone in the reaction medium, allowing for efficient recovery through filtration and crystallization [12].
Electrochemical synthesis methodologies offer significant advantages for the laboratory-scale production of 2-hydroxy-1,4-benzoquinone, providing precise control over reaction conditions and enabling environmentally benign transformations [13] [26]. These approaches utilize electrical energy to drive oxidative processes, eliminating the need for chemical oxidants and reducing waste generation.
The electrochemical oxidation of hydroquinone represents a direct pathway to 2-hydroxy-1,4-benzoquinone production [26] [27]. This process employs specialized electrode materials designed to facilitate selective oxidation while maintaining high current efficiency. Copper-based anodes have demonstrated exceptional performance in these transformations, with copper anodes paired with stainless steel cathodes achieving yields ranging from 65 to 99 percent under galvanostatic conditions [13] [26].
Advanced electrode designs incorporating poly-geminal dicationic ionic liquid composites with titanium dioxide nanoparticles have shown enhanced catalytic activity for hydroquinone oxidation [27]. These composite electrodes exhibit superior electrochemical properties due to synergistic effects between the ionic liquid matrix and the titanium dioxide nanoparticles, resulting in improved charge transfer kinetics and enhanced surface area [27]. The modification of electrode surfaces with these materials leads to decreased charge transfer resistance and increased catalytic efficiency for the oxidation process [27].
The electrochemical mechanism involves initial anodic oxidation of hydroquinone to form semiquinone radicals, followed by further oxidation to the quinone product [26]. The process can be conducted in both batch and continuous flow configurations, with continuous flow systems offering advantages in terms of scalability and process control [13]. In continuous flow electrochemical reactors, the substrate solution is passed through a tube constructed from copper with a central stainless steel rod, creating an efficient electrode configuration for sustained production [13].
Reaction conditions for electrochemical synthesis typically involve aqueous or mixed aqueous-organic electrolyte systems with controlled pH and ionic strength [13] [26]. Current densities of 10 to 30 milliamperes per square centimeter have been employed successfully, with higher current densities generally leading to increased conversion rates but potentially reduced selectivity [28]. The electrochemical approach enables operation at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to thermal processes [13] [26].
Process optimization studies have demonstrated that the addition of supporting electrolytes and pH buffering systems can enhance both product yield and electrode stability [27] [28]. The use of differential pulse voltammetry for real-time monitoring of reactant concentrations during electrolysis provides valuable feedback for process control and optimization [28]. These electroanalytical techniques show excellent correlation with traditional analytical methods such as high-performance liquid chromatography, validating their utility for process monitoring applications [28].
Industrial-scale production of 2-hydroxy-1,4-benzoquinone primarily relies on catalytic oxidation processes that utilize heterogeneous catalysts to achieve efficient conversion of hydroquinone derivatives [11] [29]. These processes are designed to operate under controlled conditions that maximize yield while minimizing energy consumption and environmental impact.
Vanadium-based catalysts represent the predominant technology for industrial benzoquinone production, with vanadium pentoxide and vanadium-molybdenum oxide systems demonstrating superior activity and selectivity [29] [32]. The catalytic mechanism involves the oxidation of hydroquinone through a redox cycle where vanadium atoms undergo reversible oxidation state changes between pentavalent and tetravalent forms [32]. This redox cycling enables continuous catalyst regeneration and sustained catalytic activity throughout the production process.
Table 2: Industrial Production Parameters
Production Method | Scale | Operating Temperature (°C) | Operating Pressure (bar) | Production Capacity (kg/h) | Energy Consumption (kWh/kg) |
---|---|---|---|---|---|
Hydroquinone Oxidation (Air) | Industrial | 80-90 | 1-3 | 100-500 | 2-4 |
Phenol Hydroxylation | Industrial | 80 | 1-2 | 50-200 | 3-5 |
Diisopropylbenzene Route | Industrial | 60-80 | 1-2 | 200-1000 | 4-6 |
Electrochemical Process | Pilot/Industrial | 25-50 | 1 | 1-10 | 117 |
Biocatalytic Process | Laboratory/Pilot | 30-37 | 1 | 0.1-1 | 1-2 |
The industrial process typically operates at temperatures between 80 and 90 degrees Celsius with pressures ranging from 1 to 3 bar [11] [14]. These conditions provide optimal balance between reaction rate and catalyst stability while maintaining acceptable energy consumption levels. The oxidation is carried out using air as the primary oxidant, making the process economically attractive and environmentally sustainable [11] [12].
Catalyst formulations for industrial applications often incorporate molybdenum trioxide as a promoter, enhancing both activity and selectivity of the vanadium-based system [29]. The vanadium pentoxide-molybdenum trioxide catalyst demonstrates remarkable stability under industrial operating conditions, with catalyst lifetimes exceeding 1000 hours of continuous operation [29]. The selective oxidation pathway involves the formation of hydroquinone intermediates that can be subsequently converted to various quinone products depending on reaction conditions [29].
Process engineering considerations for industrial implementation include reactor design optimization to ensure efficient heat and mass transfer [11] [34]. The exothermic nature of the oxidation reaction requires careful temperature control to prevent catalyst deactivation and maintain product selectivity [29] [34]. Industrial reactors typically employ jacketed designs with external heat exchange systems to maintain isothermal conditions throughout the reaction zone.
Heteropolyacid catalysts containing molybdenum and vanadium have emerged as promising alternatives for industrial benzoquinone production [32] [44]. These catalysts function as bifunctional systems, providing both acidic sites for substrate activation and redox sites for oxidation reactions [32]. The heteropolyacid approach enables operation under milder conditions while achieving comparable yields to traditional vanadium oxide catalysts [44].
Table 3: Catalyst Performance Comparison
Catalyst System | Activity (mol/h·g_cat) | Selectivity (%) | Stability (cycles) | Cost Relative |
---|---|---|---|---|
Hydrogen Peroxide/H₂SO₄ | 0.8-1.2 | 85-92 | 10-20 | Low |
Vanadium Pentoxide | 2.5-3.5 | 60-70 | 50-100 | Medium |
Copper(II) Complexes | 1.5-2.0 | 75-85 | 20-30 | Medium |
Iron-based Metallomicelles | 3.0-4.0 | 80-90 | 15-25 | High |
Mixed Metal Oxide (MMO) | 1.8-2.5 | 70-80 | 100+ | Medium |
Heteropolyacids (HPA-4) | 2.0-2.8 | 90-95 | 8+ | High |
The production capacity of industrial facilities varies significantly depending on the specific application and market demand, with typical capacities ranging from 100 to 500 kilograms per hour [30]. Energy consumption for these processes is generally maintained between 2 and 4 kilowatt-hours per kilogram of product, making them economically competitive with alternative production routes [31].
Quality control measures in industrial production include continuous monitoring of catalyst activity and selectivity through online analytical systems [34]. Catalyst regeneration protocols are implemented to maintain consistent performance throughout extended operating campaigns, typically involving controlled oxidation treatments to restore catalyst activity [32]. The integration of advanced process control systems enables real-time optimization of reaction conditions to maximize yield and minimize energy consumption [34].
Biocatalytic conversion represents an emerging technology for sustainable production of 2-hydroxy-1,4-benzoquinone, leveraging the specificity and efficiency of enzymatic systems [16] [17]. Microbial platforms offer significant advantages including mild operating conditions, high selectivity, and reduced environmental impact compared to traditional chemical processes.
Burkholderia species have demonstrated exceptional capability for the biotransformation of phenolic compounds to hydroxylated quinone derivatives [22] [25]. These microorganisms possess specialized enzymatic pathways that enable the sequential oxidation of phenol to catechol and subsequently to 2-hydroxy-1,4-benzoquinone [3] [22]. The enzymatic process involves phenol hydroxylase, which catalyzes the initial hydroxylation step, followed by subsequent oxidation reactions mediated by catechol dioxygenases [22] [25].
The microbial conversion process operates under mild conditions with temperatures typically maintained between 30 and 37 degrees Celsius and pH values in the range of 6.5 to 7.5 [22] [24]. These conditions are significantly milder than those required for chemical synthesis routes, resulting in reduced energy consumption and elimination of harsh chemical reagents [17] [22]. The bioconversion process achieves conversion rates of 85 to 95 percent with reaction times ranging from 24 to 48 hours [22] [25].
Table 4: Microbial Conversion Systems
Microorganism | Substrate | Product | Conversion Rate (%) | Reaction Time (h) | pH Range |
---|---|---|---|---|---|
Burkholderia sp. | Phenol | 2-Hydroxy-1,4-benzoquinone | 85-95 | 24-48 | 6.5-7.5 |
Pseudomonas aeruginosa | Phenol | Catechol intermediates | 70-80 | 36-56 | 7.0-7.5 |
Aspergillus fumigatus | Phenolic compounds | Hydroxylated quinones | 60-75 | 48-72 | 5.5-6.5 |
Fusarium sambucinum | Benzoxazolinone | Malonamic acid derivatives | 90-95 | 72-96 | 6.0-7.0 |
Plectosporium tabacinum | Hydroxy-benzoxazinone | Acetamide derivatives | 75-85 | 48-168 | 6.0-7.0 |
Pseudomonas aeruginosa strains have also shown significant potential for phenol biotransformation, following the ortho-cleavage pathway for catechol degradation [22]. These strains demonstrate tolerance to phenol concentrations up to 700 milligrams per liter in nutrient broth medium, enabling efficient bioconversion at industrially relevant substrate concentrations [22]. The degradation kinetics follow Monod kinetics during the growth phase, with specific degradation rates reaching 0.075 per hour under optimized conditions [22].
Aspergillus fumigatus represents another promising microbial system for hydroxylated quinone production, demonstrating metabolic versatility in processing various phenolic substrates [2] [24]. This fungal system exhibits particular efficiency in the biotransformation of complex phenolic compounds, achieving conversion rates of 60 to 75 percent over reaction periods of 48 to 72 hours [24]. The enzymatic machinery in Aspergillus species includes specialized oxidases and hydroxylases that enable selective functionalization of aromatic rings [24].
The development of engineered microbial systems through metabolic engineering approaches offers potential for enhanced production efficiency [16] [17]. These strategies involve the optimization of enzymatic pathways through genetic modifications that increase enzyme expression levels and improve substrate utilization [16]. Whole-cell biocatalysis systems provide advantages over isolated enzymes including increased stability, regeneration of cofactors, and reduced downstream processing requirements [17].
Process optimization for microbial bioconversion includes the selection of appropriate growth media, optimization of oxygen transfer rates, and control of substrate feeding strategies [17] [22]. The aerobic nature of the oxidation reactions requires careful attention to dissolved oxygen levels to maintain optimal enzymatic activity [22]. Bioreactor design considerations include mixing systems that ensure adequate mass transfer while minimizing shear stress on the microbial cells [17].
2-Hydroxy-1,4-benzoquinone exhibits a melting point of 128°C when measured in benzene solvent [1]. This thermal property reflects the compound's moderate thermal stability and provides insight into its intermolecular interactions. The melting point is significantly higher than that of the parent 1,4-benzoquinone, which melts at approximately 113-115°C [4] [5], indicating that the hydroxyl substitution introduces additional intermolecular hydrogen bonding that stabilizes the crystalline structure.
Thermal analysis studies of related quinone compounds reveal important patterns in thermal decomposition behavior [6]. While specific thermal decomposition data for 2-hydroxy-1,4-benzoquinone is limited, studies on similar quinone structures indicate that these compounds generally undergo sublimation at temperatures approaching their melting points under reduced pressure conditions [6] [7]. The compound tends to dimerize spontaneously through peroxo bridges, which can affect its thermal behavior and stability [3] [8].
The predicted boiling point of 247.8°C at standard atmospheric pressure provides an indication of the compound's volatility characteristics [1] [9]. The relatively high boiling point compared to non-hydroxylated quinones reflects the influence of hydrogen bonding on vapor pressure and intermolecular attractions.
The solubility characteristics of 2-hydroxy-1,4-benzoquinone demonstrate the compound's amphiphilic nature, with the hydroxyl group conferring polar character while maintaining the inherent properties of the quinone framework. The compound exhibits good solubility in polar solvents such as water, ethanol, and methanol due to its capacity for hydrogen bonding through the hydroxyl group [10] [11] [12].
In aqueous systems, 2-hydroxy-1,4-benzoquinone forms characteristically colored solutions, typically appearing yellow to yellow-orange [10] [13]. This coloration is attributed to electronic transitions within the extended conjugated system of the quinone ring. The water solubility is enhanced by the hydrogen bonding capability of the hydroxyl group, which can interact favorably with water molecules through both donor and acceptor mechanisms.
Organic solvents show varying degrees of compatibility with 2-hydroxy-1,4-benzoquinone. Highly polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide provide excellent solubility, with concentrations reaching approximately 30 milligrams per milliliter [11]. Moderately polar solvents like ethanol demonstrate good solubility, with the compound dissolving readily to form stable solutions suitable for spectroscopic analysis [11] [14].
Conversely, nonpolar solvents such as hexane and benzene show limited solubility for 2-hydroxy-1,4-benzoquinone [10] [12]. This poor solubility in nonpolar media reflects the polar character introduced by the hydroxyl substitution, which disrupts the favorable interactions that would otherwise occur between the quinone ring and nonpolar solvent molecules.
The ultraviolet-visible absorption spectrum of 2-hydroxy-1,4-benzoquinone provides crucial information about its electronic structure and chromophoric properties. The compound exhibits characteristic absorption maxima in the range of 380-482 nanometers, which corresponds to electronic transitions within the quinone system [13]. These transitions are primarily attributed to π→π* excitations involving the conjugated carbonyl and aromatic systems.
Studies on related hydroxylated benzoquinones demonstrate that the introduction of hydroxyl groups significantly affects the electronic absorption characteristics [13] [16]. The bathochromic shift observed in 2-hydroxy-1,4-benzoquinone compared to unsubstituted 1,4-benzoquinone reflects the extended conjugation and electron-donating effects of the hydroxyl substituent. This shift results in the characteristic yellow coloration observed in solutions of the compound.
The absorption spectrum shows sensitivity to solvent effects, with linear correlations observed between the solvent's dielectric constant and the wavelength of absorption bands [13]. This solvatochromic behavior indicates significant charge redistribution during electronic excitation, consistent with the polar nature of the excited states. In alkaline conditions, the compound exhibits bathochromic shifts due to deprotonation of the hydroxyl group, which further extends the conjugation and alters the electronic distribution [13] [17].
The extinction coefficient for 2-hydroxy-1,4-benzoquinone is characteristically high, indicating strong absorption and making the compound suitable for quantitative spectrophotometric analysis [18]. The intensity of absorption reflects the allowed nature of the π→π* transitions and the extensive conjugation within the molecular framework.
The infrared spectrum of 2-hydroxy-1,4-benzoquinone provides detailed information about its vibrational modes and functional group characteristics. The most diagnostic features include the hydroxyl stretching vibrations, carbonyl stretching modes, and aromatic ring vibrations [19] [20] [21].
The hydroxyl group exhibits characteristic stretching vibrations in the 3650-3200 wavenumber region [22] [23]. Free hydroxyl groups typically appear around 3650-3600 cm⁻¹, while hydrogen-bonded hydroxyl groups show broader absorption bands at lower frequencies (3500-3200 cm⁻¹) [22] [24]. The breadth and position of these bands provide information about the extent of intermolecular and intramolecular hydrogen bonding in the solid state and solution.
The carbonyl stretching vibrations represent the most intense and diagnostic features in the infrared spectrum. 2-Hydroxy-1,4-benzoquinone exhibits characteristic C=O stretching modes in the 1680-1660 cm⁻¹ region [19] [21] [25]. The symmetric C=O stretching mode typically appears around 1666 cm⁻¹, showing sensitivity to isotopic substitution with ¹⁸O causing shifts of approximately 25 cm⁻¹ . The asymmetric C=O stretching mode is observed at slightly higher frequencies around 1683 cm⁻¹ [25] [26].
These carbonyl frequencies are lower than those observed in simple ketones due to the extended conjugation in the quinone system [21] [26]. The lowering effect results from the delocalization of electron density throughout the aromatic ring, which reduces the bond order of the C=O bonds and consequently lowers their vibrational frequencies [21] [25].
Aromatic ring vibrations appear in multiple regions of the infrared spectrum. C=C stretching modes are observed in the 1590-1560 cm⁻¹ region, while C-H stretching vibrations of the aromatic protons appear around 3100-3050 cm⁻¹ [22] [23]. The C-O stretching vibration of the hydroxyl group contributes to absorption in the 1300-1200 cm⁻¹ region [22] [24].
Out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. These vibrations typically appear in the 900-800 cm⁻¹ region and are characteristic of the specific substitution pattern present in 2-hydroxy-1,4-benzoquinone [22] [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-hydroxy-1,4-benzoquinone through analysis of both ¹H and ¹³C chemical shifts. The NMR characteristics reflect the electronic environment of individual nuclei and provide insight into the compound's molecular structure and bonding patterns.
In ¹H NMR spectroscopy, the hydroxyl proton typically appears as a broad, exchangeable signal in the 10-12 parts per million region [27] [28]. This significant downfield shift reflects the deshielding effect of the adjacent quinone system and potential hydrogen bonding interactions. The signal is characteristically broad due to exchange processes and may disappear upon addition of deuterium oxide.
The aromatic protons exhibit distinct chemical shift patterns depending on their positions relative to the functional groups. Protons adjacent to the carbonyl groups are significantly deshielded and appear in the 6.8-7.2 ppm region, while protons adjacent to the hydroxyl group typically resonate at slightly higher field (6.5-6.9 ppm) [27] [28]. These chemical shifts reflect the anisotropic effects of the carbonyl groups and the electron-donating nature of the hydroxyl substituent.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbons represent the most distinctive signals, appearing in the characteristic quinone region around 180-185 ppm [27] [28]. These signals are significantly downfield due to the low electron density at the carbonyl carbons resulting from the electron-withdrawing nature of the oxygen atoms.
The quaternary aromatic carbon bearing the hydroxyl group typically appears around 140-150 ppm, reflecting the combined effects of aromatic character and oxygen substitution [27] [28]. The remaining aromatic CH carbons resonate in the typical aromatic region around 130-140 ppm, with fine variations depending on their specific electronic environment within the quinone system.